molecular formula C20H18FN3O2 B12256577 2-(2-fluorophenoxy)-N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)acetamide

2-(2-fluorophenoxy)-N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)acetamide

Cat. No.: B12256577
M. Wt: 351.4 g/mol
InChI Key: VVSCRWYLCLJLIN-UHFFFAOYSA-N
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Description

This compound is a fluorinated acetamide derivative featuring a 2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl moiety and a 2-fluorophenoxy substituent. The fluorine atom at the phenoxy group may enhance metabolic stability and binding affinity through electronic effects, while the cyclopenta-pyrazole scaffold provides rigidity and stereochemical diversity .

Properties

Molecular Formula

C20H18FN3O2

Molecular Weight

351.4 g/mol

IUPAC Name

2-(2-fluorophenoxy)-N-(2-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)acetamide

InChI

InChI=1S/C20H18FN3O2/c21-16-10-4-5-12-18(16)26-13-19(25)22-20-15-9-6-11-17(15)23-24(20)14-7-2-1-3-8-14/h1-5,7-8,10,12H,6,9,11,13H2,(H,22,25)

InChI Key

VVSCRWYLCLJLIN-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(N(N=C2C1)C3=CC=CC=C3)NC(=O)COC4=CC=CC=C4F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-fluorophenoxy)-N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}acetamide typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors to form the pyrazole ring, followed by functionalization to introduce the fluorophenoxy and phenyl groups.

    Cyclization: The initial step often involves the cyclization of a hydrazine derivative with a diketone or an equivalent compound to form the pyrazole ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for efficient heat and mass transfer, as well as the development of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

2-(2-fluorophenoxy)-N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups such as alkyl or aryl groups.

Scientific Research Applications

Anticonvulsant Activity

A notable application of compounds related to this structure is their anticonvulsant activity. Research has demonstrated that derivatives featuring the 2-fluorophenoxy moiety exhibit significant anticonvulsant properties. For instance, a series of 2-substituted oxadiazoles derived from the fluorophenoxy structure showed considerable efficacy in both the pentylenetetrazole (PTZ) and maximal electroshock (MES) models of seizures. These effects appear to be mediated through interactions with benzodiazepine receptors, indicating a promising avenue for developing new anticonvulsant medications .

Antimicrobial Properties

The compound's structural motifs have been explored for antimicrobial applications. Pyrazolone derivatives, which share a structural resemblance with the target compound, have exhibited potent antibacterial and antifungal activities. For example, studies have reported that specific pyrazolone analogues demonstrate significant inhibitory effects against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values indicating strong antimicrobial potential .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of these compounds. The incorporation of various substituents on the pyrazolone ring significantly influences their biological activity. For instance, modifications such as halogen substitutions have been shown to enhance antibacterial efficacy. A detailed analysis of several pyrazolone derivatives revealed that the presence of electron-withdrawing groups was beneficial for antimicrobial activity .

Case Study 1: Anticonvulsant Screening

In a comprehensive study published in 2004, researchers synthesized a series of 2-substituted oxadiazoles based on the fluorophenoxy framework and screened them for anticonvulsant activity. Among these, certain compounds demonstrated remarkable efficacy in seizure models, suggesting that modifications to the fluorophenoxy group can lead to enhanced therapeutic profiles .

Case Study 2: Antimicrobial Efficacy

A study investigating the antimicrobial properties of pyrazolone derivatives included compounds structurally similar to 2-(2-fluorophenoxy)-N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)acetamide. The results indicated that specific derivatives exhibited potent activity against multiple bacterial strains with MIC values as low as 0.39 mg/mL for Klebsiella pneumoniae and Bacillus cereus. This highlights the potential for developing new antibiotics based on these structural frameworks .

Mechanism of Action

The mechanism of action of 2-(2-fluorophenoxy)-N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their function. This interaction can lead to various biological effects, such as the inhibition of cell proliferation in cancer or the reduction of inflammation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with structurally related acetamide derivatives, emphasizing substituent effects, physicochemical properties, and biological activities.

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Biological Activity/Application Reference
2-(2-Fluorophenoxy)-N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)acetamide Cyclopenta[c]pyrazole + acetamide 2-Fluorophenoxy, phenyl Kinase inhibition (hypothesized) N/A
2-[2-(2,6-Dichlorophenylamino)phenyl]-N-(5-ethoxymethylene-4-oxo-2-thioxothiazolidin-3-yl)acetamide Thiazolidinone + acetamide 2,6-Dichlorophenylamino, ethoxymethylene Antimicrobial, anti-inflammatory
N-(2-(4-((Dimethylamino)(thiophen-2-yl)methyl)cyclohexyl)ethyl)-2-(2-(N-methyl-3-(trifluoromethyl)phenylsulfonamido)ethoxy)acetamide Cyclohexyl + sulfonamide-acetamide Trifluoromethyl, thiophene, dimethylamino CNS-targeting (e.g., serotonin modulation)
2-[2-(4-But-2-ynyloxyphenyl)-1,1-dioxo-2,3-dihydro-1H-benzo[d]isothiazol-3-yl]-N-hydroxyacetamide Benzoisothiazole + hydroxyacetamide But-2-ynyloxy, hydroxy HDAC inhibition, anticancer

Key Findings

Substituent Effects on Bioactivity The 2-fluorophenoxy group in the target compound likely enhances lipophilicity and metabolic stability compared to non-fluorinated analogs (e.g., the ethoxymethylene group in ). Fluorine’s electron-withdrawing nature may also modulate hydrogen-bonding interactions, as seen in studies on aromatic substituent effects . The cyclopenta[c]pyrazole core distinguishes the target compound from thiazolidinone or benzoisothiazole-based analogs. Pyrazole derivatives are known for kinase inhibition (e.g., JAK/STAT pathways), whereas thiazolidinones exhibit antimicrobial activity due to sulfur-containing heterocycles .

Hydrogen-Bonding Patterns The acetamide linker in all compounds facilitates hydrogen bonding with biological targets. Graph-set analysis of similar structures highlights how rigid cores influence supramolecular assembly and crystal packing .

In contrast, the target compound’s lower molecular weight (due to the absence of bulky groups) may favor solubility in aqueous media.

Synthetic Accessibility The synthesis of the target compound likely involves SN2 displacement for fluorophenoxy introduction, similar to methods described for dichlorophenylamino derivatives in . However, cyclopenta[c]pyrazole formation may require specialized cyclization conditions (e.g., acid catalysis or photochemical methods), increasing synthetic complexity compared to linear analogs.

Biological Activity

2-(2-fluorophenoxy)-N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)acetamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

The molecular formula for this compound is C20H18FN3O2C_{20}H_{18}FN_3O_2 with a molecular weight of 351.4 g/mol. It features a pyrazole ring fused with a cyclopentane structure and incorporates a fluorophenoxy group. The compound's structural characteristics suggest potential interactions with various biological targets.

PropertyValue
Molecular FormulaC20H18FN3O2C_{20}H_{18}FN_3O_2
Molecular Weight351.4 g/mol
IUPAC Name2-(2-fluorophenoxy)-N-(2-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)acetamide
InChI KeyVVSCRWYLCLJLIN-UHFFFAOYSA-N

Synthesis

The synthesis of 2-(2-fluorophenoxy)-N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)acetamide typically involves multi-step organic reactions. Key steps include:

  • Cyclization : The formation of the pyrazole ring through the reaction of hydrazine derivatives with diketones.
  • Functionalization : Introduction of the fluorophenoxy and phenyl groups to create the final compound.

Biological Activity

Research has indicated that this compound exhibits several biological activities:

Anticancer Properties

Studies suggest that compounds related to this structure may inhibit tumor cell proliferation and exhibit anti-angiogenic effects. For instance, similar pyrazole derivatives have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting key signaling pathways such as PI3K-Akt-mTOR .

Antimicrobial Activity

The compound has been evaluated for its antibacterial properties against strains like Escherichia coli and Staphylococcus aureus. In vitro studies have demonstrated significant antibacterial activity comparable to established antibiotics .

Anti-inflammatory Effects

Preliminary findings indicate that the compound may possess anti-inflammatory properties by modulating inflammatory pathways and reducing cytokine production in various cell types.

The biological effects of 2-(2-fluorophenoxy)-N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)acetamide are believed to arise from its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in cancer cell proliferation.
  • Receptor Modulation : It could modulate receptors related to inflammation and immune response.

Case Studies

  • Anticancer Study : A study involving related pyrazole compounds demonstrated IC50 values as low as 1.6 nM against VEGFR-2, indicating potent inhibitory activity that could be relevant for therapeutic applications in cancer treatment .
  • Antibacterial Study : Coordination complexes derived from similar pyrazole structures were tested against multiple bacterial strains, revealing minimum inhibitory concentrations (MIC) significantly lower than standard antibiotics .

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